2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-4-27(23,24)14-8-6-13(7-9-14)11-16(22)20-19-21-17-15(25-3)10-5-12(2)18(17)26-19/h5-10H,4,11H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKCXVJSSRMTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Ethylsulfonyl Phenyl Intermediate: The initial step involves the sulfonation of ethylbenzene to form 4-(ethylsulfonyl)phenyl. This can be achieved using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions.
Synthesis of the Benzo[d]thiazolyl Intermediate: The second step involves the synthesis of 4-methoxy-7-methylbenzo[d]thiazole. This can be accomplished through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 4-methoxy-3-methylbenzaldehyde.
Coupling Reaction: The final step involves the coupling of the two intermediates. This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) can be employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide is C19H20N2O4S2, with a molecular weight of 404.5 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole moieties. The compound has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant organisms. For instance, a study indicated that derivatives of thiazole exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than those of conventional antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. The cytotoxic effects were assessed using assays such as the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment. Results indicated that higher concentrations of the compound led to a notable reduction in cell viability among cancerous cells .
Acetylcholinesterase Inhibition
Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have shown potential as acetylcholinesterase inhibitors, which are critical in managing symptoms associated with cognitive decline . The mechanism involves enhancing acetylcholine levels in the brain by inhibiting the enzyme responsible for its breakdown.
Case Study 1: Antibacterial Efficacy
A study focused on evaluating the antibacterial efficacy of various thiazole derivatives, including this compound. The results showed significant activity against Gram-positive and Gram-negative bacteria, indicating its potential use as a new class of antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In another study assessing several sulfonamide derivatives' cytotoxic effects on different cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole/Benzothiazole Acetamides
Key Observations :
- The target compound’s ethylsulfonyl group distinguishes it from piperazine-containing analogs (e.g., Compounds 13–15) and halogenated derivatives (e.g., SP4–SP7). Sulfonyl groups enhance polarity and may improve binding to hydrophilic enzyme pockets .
- The 4-methoxy-7-methylbenzo[d]thiazole core provides steric bulk and lipophilicity compared to simpler thiazole rings (e.g., Compounds 2b, 6). This could influence membrane permeability and target engagement .
Physicochemical Properties
- Solubility : The ethylsulfonyl group improves aqueous solubility relative to purely aromatic substituents (e.g., p-tolyl in Compound 13) .
Biological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide, with the CAS number 941884-70-4, is a synthetic compound that incorporates a thiazole moiety known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 404.5 g/mol. Its structure features an ethylsulfonyl group and a methoxy-substituted benzo[d]thiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941884-70-4 |
| Molecular Formula | C₁₉H₂₀N₂O₄S₂ |
| Molecular Weight | 404.5 g/mol |
| Structural Features | Ethylsulfonyl, Methoxy group |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Thiazole derivatives are known for their anticancer properties. Studies have shown that modifications in the thiazole structure can enhance cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells .
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities. Similar thiazole compounds have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
- Anticonvulsant Effects : Some thiazole derivatives have demonstrated anticonvulsant properties in animal models, indicating potential use in treating epilepsy .
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in tumor cells by activating caspase pathways .
- Modulation of Signaling Pathways : Thiazole derivatives can affect various signaling pathways related to cell survival and death.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:
- Anticancer Activity : A study synthesized several thiazole derivatives, including those structurally related to our compound, which were evaluated against A549 and C6 cell lines. Results indicated significant cytotoxicity correlated with specific structural features, such as electron-donating groups on the phenyl ring .
- Antimicrobial Studies : Research on thiazole-based compounds revealed promising antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of sulfonyl groups was noted to enhance antimicrobial properties .
- SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications in the thiazole ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups at specific positions improved anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide, and what critical reaction parameters influence yield?
- Methodology : The compound can be synthesized via a multi-step approach. For example, acylation of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with a chloroacetate derivative under basic conditions (e.g., sodium hydride in THF) forms the acetamide core. Subsequent sulfonation of the phenyl group using ethylsulfonyl chloride in the presence of a coupling agent like DMAP in dichloromethane (DCM) under ultrasonication enhances reaction efficiency . Key parameters include temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm proton environments and carbon frameworks, particularly verifying the acetamide linkage (δ ~2.1 ppm for CH) and sulfonyl group (δ ~3.5–4.0 ppm for SO-CH) .
- IR : Peaks at ~1650–1700 cm (C=O stretch) and ~1150–1200 cm (S=O stretch) confirm functional groups .
- HPLC/MS : High-resolution mass spectrometry validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or biological activity of this compound?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation .
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., kinases or receptors). For example, substituents on the benzothiazole ring may influence interactions with hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .
Q. How should researchers resolve contradictions in spectral or bioassay data?
- Case Example : If NMR signals for the ethylsulfonyl group overlap with aromatic protons, use DEPT-135 or 2D-COSY to resolve ambiguities. For inconsistent bioactivity (e.g., variable IC values across assays), validate via orthogonal methods:
- Enzymatic Assays : Compare results from fluorescence-based vs. radiometric assays.
- Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged analogs to confirm intracellular localization .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Methodology :
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates and adjust parameters dynamically .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent volume, catalyst loading) and identify critical quality attributes (CQAs) .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
